molecular formula C14H21NO4 B10893103 3-[(Cyclohexylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-[(Cyclohexylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B10893103
M. Wt: 267.32 g/mol
InChI Key: ZAWJFWINTRTJRS-UHFFFAOYSA-N
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Description

3-[(Cyclohexylamino)carbonyl]-7-oxabicyclo[221]heptane-2-carboxylic acid is a complex organic compound that belongs to the class of oxabicycloheptane derivatives This compound is known for its unique bicyclic structure, which includes a seven-membered ring containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclohexylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, furans are commonly used as the diene, and olefinic or acetylenic compounds serve as the dienophiles . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclohexylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Production of alcohols or amines.

    Substitution: Generation of various substituted derivatives with different functional groups.

Scientific Research Applications

3-[(Cyclohexylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Cyclohexylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The cyclohexylamino group and carboxylic acid functionality contribute to its binding affinity and specificity. These interactions can lead to the inhibition or activation of biological pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Cyclohexylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

3-(cyclohexylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C14H21NO4/c16-13(15-8-4-2-1-3-5-8)11-9-6-7-10(19-9)12(11)14(17)18/h8-12H,1-7H2,(H,15,16)(H,17,18)

InChI Key

ZAWJFWINTRTJRS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2C3CCC(C2C(=O)O)O3

Origin of Product

United States

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